molecular formula C12H14F3N B1386458 {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine CAS No. 1086379-25-0

{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine

Cat. No.: B1386458
CAS No.: 1086379-25-0
M. Wt: 229.24 g/mol
InChI Key: CDSBTFFGUUGLLM-UHFFFAOYSA-N
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Description

{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine (CAS 1086379-25-0) is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry. Its structure incorporates a cyclobutane ring, a conformationally restricted scaffold that can impart improved potency and metabolic stability to drug candidates by reducing molecular flexibility and mimicking transition-state geometries . The electron-withdrawing trifluoromethyl (CF3) group attached to the phenyl ring is a key pharmacophore in modern agrochemical and pharmaceutical design . This group is known to enhance membrane permeability, improve metabolic stability, and increase overall lipophilicity, thereby optimizing the compound's drug-likeness and binding affinity to target proteins . The primary methylamine moiety provides a versatile handle for further synthetic elaboration, allowing researchers to readily link this fragment to other complex molecular systems via amide bond formation or reductive amination. This makes the compound an excellent intermediate for constructing potential bioactive molecules. Current research into analogous compounds highlights the application of similar scaffolds in developing modulators for enzymes like monoacylglycerol lipase (MAGL) and inhibitors of protein aggregation . The compound is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

[1-[4-(trifluoromethyl)phenyl]cyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c13-12(14,15)10-4-2-9(3-5-10)11(8-16)6-1-7-11/h2-5H,1,6-8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSBTFFGUUGLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine typically involves the reaction of a cyclobutyl-containing precursor with a trifluoromethyl-substituted phenyl compound. One common method is the condensation reaction between a chloropyrimidine cyclobutyl compound and methylamine. This reaction is usually carried out in an organic solvent, with the addition of a base such as triethylamine to catalyze the reaction. The mixture is heated and stirred for several hours until the reaction is complete. The product is then purified through distillation or other separation techniques .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Histamine-3 Receptor Modulation

One of the primary applications of {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine is its role as a ligand for histamine-3 receptors. These receptors are involved in various neurological processes, including:

  • Neurotransmitter release regulation : H3 receptors modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are crucial for cognitive functions and mood regulation .
  • Potential therapeutic uses : The compound may be useful in treating conditions related to memory and cognition, obesity, and certain neurological disorders due to its ability to selectively modulate H3 receptor activity .

Binding Affinity Studies

Research has indicated that compounds similar to this compound exhibit high binding affinities for H3 receptors, with values ranging from 0.05 nM to 150 nM. More specifically, preferred compounds demonstrate binding affinities between 0.05 nM and 10 nM . This suggests a strong potential for developing therapeutic agents targeting these receptors.

Neurological Disorders

A study highlighted the use of H3 receptor antagonists in managing cognitive deficits associated with Alzheimer's disease. Compounds that include this compound could potentially enhance cognitive function by blocking H3 receptor activity, thereby increasing the availability of neurotransmitters .

Obesity Management

Another area of investigation involves the role of H3 receptors in appetite regulation. Antagonists may help reduce food intake and promote weight loss, indicating that this compound could be beneficial in obesity treatment strategies .

Summary Table of Applications

Application AreaDescription
Neurological Disorders Potential treatment for cognitive deficits in conditions like Alzheimer's disease.
Obesity Management Role in appetite regulation; may assist in weight loss strategies through H3 receptor antagonism.
Pharmacological Research Investigated as a selective modulator for H3 receptors with implications in various disorders.

Mechanism of Action

The mechanism by which {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclobutyl ring provides structural rigidity, which can influence the binding affinity and specificity of the compound for its targets. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Key structural variations among analogs include ring size (cyclopropane, cyclobutane, cyclopentane) and aryl substituents (e.g., -CF₃, -Cl, -F). These modifications influence physicochemical properties, metabolic stability, and therapeutic efficacy. Below is a comparative analysis:

2.1. Structural Variations
Compound Name Ring Size Aryl Substituent Molecular Formula Molecular Weight Key Features
{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine Cyclobutane -CF₃ C₁₂H₁₄F₃N 229.24 Balanced rigidity and metabolic stability
{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methylamine Cyclopropane -CF₃ C₁₁H₁₂F₃N 215.21 Higher ring strain; potential instability
[1-(4-Chlorophenyl)cyclobutyl]methanamine Cyclobutane -Cl C₁₁H₁₄ClN 195.69 Lower lipophilicity; reduced metabolic resistance
1-{1-[4-(Trifluoromethyl)phenyl]cyclopentyl}methanamine Cyclopentane -CF₃ C₁₃H₁₆F₃N 243.27 Increased flexibility; altered binding kinetics
2.2. Pharmacological and Functional Insights

Ring Size Effects: Cyclopropane analogs (e.g., {1-[4-(CF₃)phenyl]cyclopropyl}methylamine) exhibit higher ring strain, which may reduce stability but enhance reactivity in target binding . The cyclobutane ring in the target compound provides intermediate rigidity, optimizing both stability and receptor affinity .

Substituent Effects: -CF₃ vs. -Cl/-F: The trifluoromethyl group enhances lipophilicity (LogP ~2.5–3.0) and resistance to oxidative metabolism compared to chloro or fluoro substituents .

Therapeutic Implications: Obesity: Analogs like sibutramine (a phenylalkylamine) demonstrate dual mechanisms: appetite suppression via serotonin/norepinephrine reuptake inhibition and thermogenesis via β₃-adrenoceptor activation . The target compound’s -CF₃ group may prolong half-life, enhancing sustained weight loss efficacy. NET) requires further study .

2.3. Physicochemical and ADME Properties
Property {1-[4-(CF₃)phenyl]cyclobutyl}methylamine Cyclopropane Analog Chlorophenyl Analog
LogP (Predicted) 3.1 2.8 2.3
Metabolic Stability High (due to -CF₃) Moderate Low
Plasma Protein Binding ~85% ~75% ~70%
CNS Penetration High Moderate Low

Biological Activity

Overview

{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine is a unique organic compound featuring a cyclobutyl ring, a methylamine group, and a trifluoromethyl-substituted phenyl ring. This structure confers distinct chemical properties that are being explored for various biological activities, particularly in medicinal chemistry and pharmacology.

The compound's molecular formula is C12_{12}H12_{12}F3_3N, and it exhibits notable lipophilicity due to the trifluoromethyl group. This property enhances its ability to penetrate biological membranes, influencing its interaction with cellular targets.

The mechanism by which this compound exerts its biological effects involves:

  • Cell Membrane Penetration : The lipophilic nature of the trifluoromethyl group allows for efficient cell membrane penetration.
  • Target Interaction : The rigid cyclobutyl structure may enhance binding affinity to specific receptors or enzymes, modulating various biochemical pathways.

Biological Activities

Research into the biological activities of this compound has revealed several potential applications:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor properties. For example, derivatives with trifluoromethyl groups have shown promising results as EGFR inhibitors with low IC50_{50} values against various cancer cell lines (A549, MCF-7, PC-3) .
  • Immunomodulatory Effects : Related compounds have been identified as selective agonists of the Sphingosine-1-phosphate receptor (S1P1), demonstrating potential in immunosuppression and lymphocyte trafficking regulation .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsIC50_{50} ValuesReference
Antitumor5-trifluoromethylpyrimidine0.35 µM (A549)
ImmunomodulationS1P1 AgonistsEC50_{50} = 0.035 µM
AntimicrobialTrifluoromethyl derivativesMIC > 20 µM

Synthesis and Derivatives

The synthesis of this compound can involve various organic reactions such as:

  • Oxidation and Reduction : The compound can undergo oxidation to form ketones or carboxylic acids, and reduction can yield amines or alcohols.
  • Substitution Reactions : Nucleophilic substitution reactions can modify the trifluoromethyl or amine groups to enhance biological activity .

Q & A

Q. Basic

  • X-ray crystallography : SHELXL for refinement and ORTEP-3 for graphical representation of electron density maps are standard for confirming stereochemistry and bond angles.
  • Spectroscopy : High-resolution NMR (¹H/¹³C, ¹⁹F for CF₃ groups) and mass spectrometry (ESI/TOF-MS) validate molecular weight and functional groups. For example, ¹⁹F NMR is essential to confirm trifluoromethyl substitution patterns .

How can researchers resolve contradictions in spectral data during structural elucidation?

Advanced
Discrepancies between predicted and observed NMR/IR peaks require:

  • Variable-temperature NMR to assess dynamic effects (e.g., ring puckering in cyclobutane).
  • Cross-validation with X-ray data (via SHELXL ) to resolve ambiguous NOE signals.
  • Computational modeling (DFT calculations) to simulate spectra and compare with experimental results. For instance, conflicting NOESY correlations in cyclobutane derivatives were resolved using crystallographic data .

What strategies are effective for impurity profiling and quantification in this compound?

Q. Advanced

  • HPLC-MS/MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities like MM0058.09 (E)-isomers .
  • NMR spiking experiments : Introduce authentic impurity standards (e.g., MM0991.05 ) to confirm retention times.
  • Limit of detection (LOD) studies : Optimize MS parameters (e.g., ion trap sensitivity) to quantify trace by-products (<0.1%).

How can reaction conditions be optimized to minimize by-products during synthesis?

Q. Advanced

  • Design of Experiments (DoE) : Systematically vary temperature, catalyst loading, and solvent polarity. For example, reducing Cu₂O from 15% to 10% decreased dimerization by 30% .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time.

What computational tools are recommended for predicting the compound’s reactivity and stability?

Q. Advanced

  • Molecular dynamics (MD) simulations : Assess cyclobutane ring strain and trifluoromethyl group effects on conformational stability.
  • Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization.
  • Crystallographic software (SHELX ) : Refine bond lengths and angles to validate computational models against experimental data.

How should researchers address discrepancies between computational and experimental structural data?

Q. Advanced

  • Multi-software validation : Compare outputs from SHELXL , Gaussian, and ORCA to identify systematic errors.
  • Torsion angle adjustments : Manually refine problematic dihedral angles in cyclobutane rings using ORTEP-3 visualizations.
  • Thermal ellipsoid analysis : Evaluate disorder in X-ray data to distinguish computational artifacts from true structural features.

What are the key considerations for analyzing thermodynamic stability under varying conditions?

Q. Advanced

  • Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions (e.g., cyclobutane ring decomposition at >200°C) .
  • Thermogravimetric Analysis (TGA) : Assess hygroscopicity and thermal degradation pathways.
  • Variable-pressure studies : Expose the compound to high humidity (e.g., 75% RH) to evaluate stability for long-term storage .

How can stereochemical challenges in cyclobutane derivatives be addressed?

Q. Advanced

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol to separate enantiomers.
  • X-ray anomalous dispersion : Employ SHELXD to resolve absolute configuration when heavy atoms (e.g., Cl) are absent.
  • Vibrational Circular Dichroism (VCD) : Compare experimental and calculated spectra to assign stereocenters in amorphous samples.

What methodologies are recommended for studying the compound’s interactions with biological targets?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding kinetics (KD, kon/koff).
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy contributions to binding affinity.
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution, leveraging trifluoromethyl groups as electron density markers.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine
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{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine

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